

# Application Notes and Protocols: Diquas Administration in Rabbit Eye Models

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## Compound of Interest

Compound Name: *Diquas*

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## Introduction

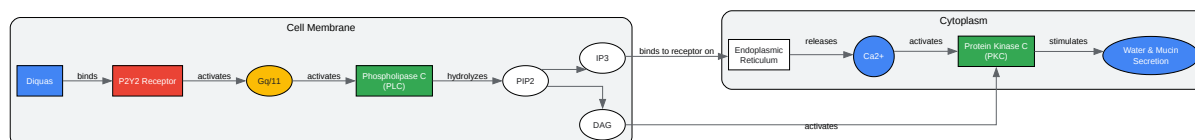
Diquafosol tetrasodium (**Diquas**) is a P2Y2 receptor agonist approved for the treatment of dry eye disease. Its mechanism of action involves the stimulation of water and mucin secretion from the conjunctiva, thereby improving the quality and quantity of the tear film. Rabbit eye models are frequently utilized in preclinical ophthalmic research due to anatomical and physiological similarities to the human eye. These application notes provide detailed protocols for the administration of **Diquas** in rabbit eye models and for the subsequent evaluation of its effects on the ocular surface.

## Mechanism of Action: P2Y2 Receptor Signaling

Diquafosol is an agonist of the P2Y2 purinergic receptors, which are G protein-coupled receptors expressed on the apical surface of conjunctival and corneal epithelial cells, as well as conjunctival goblet cells.<sup>[1][2]</sup> Activation of the P2Y2 receptor by diquafosol initiates a signaling cascade that leads to increased tear fluid and mucin secretion.<sup>[1][3]</sup>

The binding of diquafosol to the P2Y2 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).<sup>[1]</sup> PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).<sup>[1]</sup> IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>).<sup>[1]</sup> The elevated intracellular Ca<sup>2+</sup> concentration, along with DAG,

activates protein kinase C (PKC). This signaling pathway ultimately results in the secretion of water and mucins from conjunctival goblet cells, contributing to a more stable and lubricated tear film.[1][3]



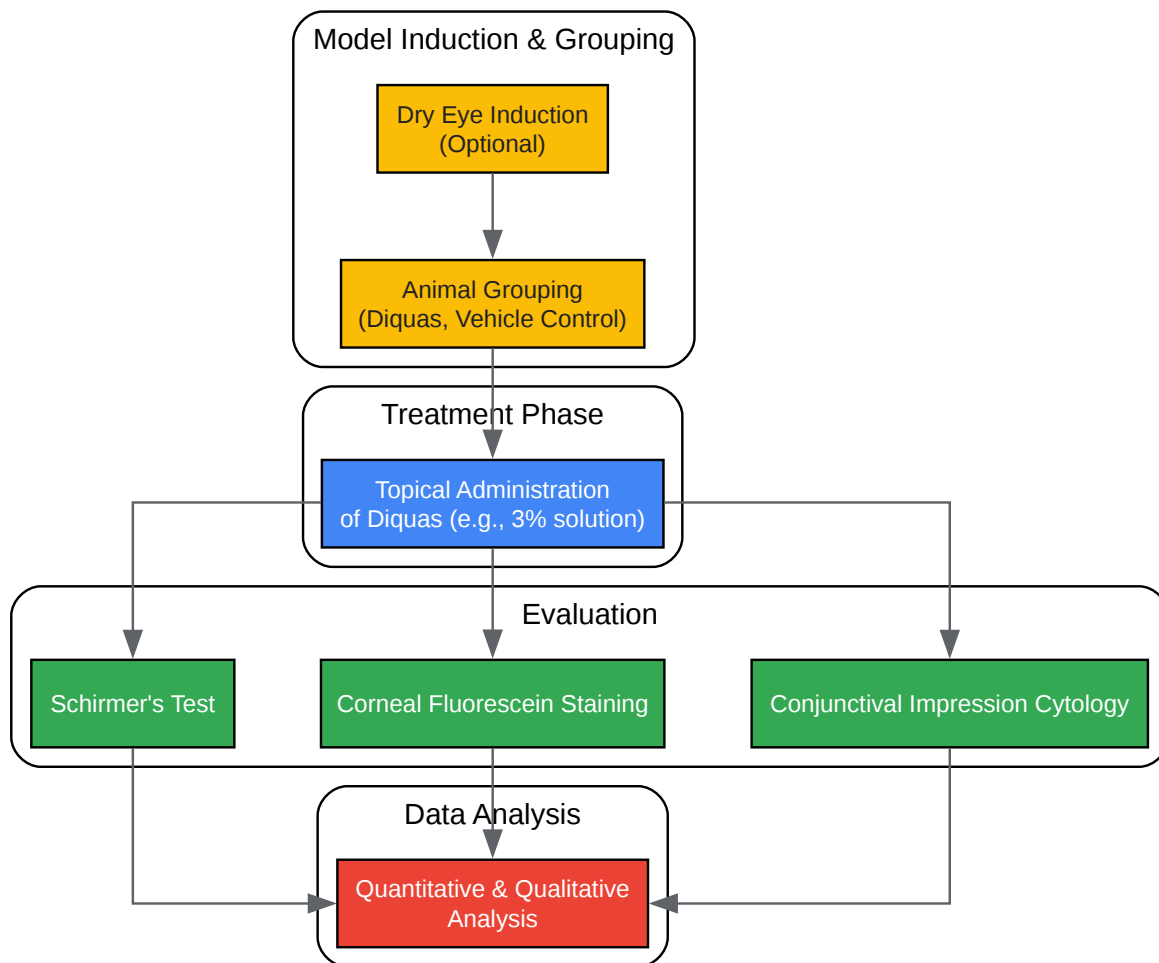
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### Diquas Signaling Pathway

## Experimental Protocols

The following protocols are designed for the evaluation of **Diquas** in a rabbit dry eye model.

## Experimental Workflow



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### Experimental Workflow

## Schirmer's Tear Test

Objective: To quantify aqueous tear production.

Materials:

- Schirmer test strips (sterile, individually wrapped)
- Topical anesthetic (e.g., 0.5% proparacaine hydrochloride) - optional, for Schirmer II test

- Forceps

Procedure:

- Gently restrain the rabbit.
- Without touching the cornea, gently pull down the lower eyelid.
- Place the folded, notched end of the Schirmer test strip into the lateral third of the lower conjunctival fornix.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Hold the eyelid shut for 60 seconds.[\[4\]](#)[\[7\]](#)
- Carefully remove the strip with forceps.
- Immediately measure the length of the wetted area in millimeters from the notch.[\[4\]](#)
- Record the measurement. A normal value for a 1-minute Schirmer test in New Zealand white rabbits is approximately  $7.58 \pm 2.3$  mm/min.[\[8\]](#)

## Corneal Fluorescein Staining

Objective: To assess corneal epithelial integrity.

Materials:

- Sterile fluorescein sodium ophthalmic strips
- Sterile saline
- Slit-lamp biomicroscope with a cobalt blue filter

Procedure:

- Moisten the tip of a fluorescein strip with a drop of sterile saline.
- Gently touch the moistened strip to the inferior bulbar conjunctiva, avoiding contact with the cornea.

- Allow the rabbit to blink several times to distribute the fluorescein dye across the ocular surface.
- After 1-2 minutes, examine the cornea using a slit-lamp with a cobalt blue filter.
- Grade the corneal staining according to a standardized scale, such as the National Eye Institute (NEI) scale.<sup>[9][10]</sup> The cornea is divided into five regions, and each region is scored from 0 to 3 based on the degree of punctate staining.<sup>[9][10]</sup>

NEI Corneal Staining Scoring:

- 0: No punctate staining.
- 1: 1-5 punctate stains.
- 2: 6-30 punctate stains.
- 3: >30 punctate stains or confluent staining.

## Conjunctival Impression Cytology

Objective: To evaluate conjunctival goblet cell density and morphology.

Materials:

- Cellulose acetate filter paper (e.g., Millipore, 0.45 µm pore size)
- Forceps
- Fixative solution (e.g., 95% ethanol or a mixture of glacial acetic acid, formaldehyde, and ethanol)<sup>[11]</sup>
- Periodic Acid-Schiff (PAS) staining reagents
- Microscope slides
- Mounting medium

Procedure:

- Anesthetize the rabbit's eye with a topical anesthetic.
- Cut the cellulose acetate filter paper into small strips.
- Gently press a strip onto the superior bulbar conjunctiva for 2-5 seconds.[\[12\]](#)
- Carefully peel the strip off the conjunctiva.[\[11\]](#)
- Immediately fix the strip with the collected cells in the fixative solution for 10 minutes.[\[11\]](#)
- Proceed with Periodic Acid-Schiff (PAS) staining to identify mucin-containing goblet cells.

#### Periodic Acid-Schiff (PAS) Staining Protocol:

- Hydrate the fixed specimen by passing it through descending grades of alcohol to distilled water.
- Immerse in 0.5% periodic acid solution for 5-10 minutes.[\[13\]](#)[\[14\]](#)
- Rinse thoroughly in distilled water.
- Immerse in Schiff reagent for 15-30 minutes, or until a light pink color develops.[\[13\]](#)[\[14\]](#)
- Wash in lukewarm running tap water for 5-10 minutes to allow the color to develop.[\[13\]](#)[\[15\]](#)
- Counterstain with hematoxylin for 30-60 seconds to stain the nuclei.[\[12\]](#)[\[15\]](#)
- Rinse in tap water.
- Dehydrate through ascending grades of alcohol.
- Clear in xylene and mount on a microscope slide with a resinous mounting medium.[\[13\]](#)
- Examine under a light microscope and quantify the number of PAS-positive goblet cells per unit area.

## Data Presentation

The following tables summarize quantitative data from studies investigating the effects of **Diquas** administration in rabbit eye models.

Table 1: Effect of 3% Diquafosol on Tear Meniscus Height (TMH) in Rabbits

| Time Point   | Change in TMH with Saline (Mean ± SEM)          | Change in TMH with 3% Diquafosol (Mean ± SEM)  |
|--|---|--|
| 5 min  | Significantly increased from baseline (P<0.001) | Significantly increased from baseline (P<0.05) |
| 15 min   | Significantly increased from baseline (P<0.001) | Significantly increased from baseline (P<0.05) |
| 30 min   | Not significantly different from baseline       | Significantly increased from baseline (P<0.05) |
| 60 min   | Not significantly different from baseline       | Significantly increased from baseline (P<0.05) |
| Data adapted from a study on the effect of Diquas on tear meniscus height in rabbits wearing contact lenses.[16] |   |  |

Table 2: Effect of 3% Diquafosol on Pre- and Post-Lens Tear Film (PLTF and PoLTF) Area in Rabbits

| Time Point  | Change in PLTF Area   | Change in PoLTF Area   |
|---|---|--|
| 15 min  | Significantly higher than artificial tear and sodium hyaluronate ( $P < 0.01$ ) | Significantly increased from baseline ( $P < 0.01$ ) and significantly higher than controls ( $P < 0.01$ ) |
| 30 min  | Significantly higher than artificial tear and sodium hyaluronate ( $P < 0.01$ ) | Significantly increased from baseline ( $P < 0.01$ ) and significantly higher than controls ( $P < 0.01$ ) |
| 60 min  | Not significantly different from controls                                       | Significantly higher than controls ( $P < 0.01$ )  |
| Data from a study investigating the effects of Diquas on tear film in rabbits wearing contact lenses. <a href="#">[17]</a> <a href="#">[18]</a> |   |  |

Table 3: Effect of Diquafosol on Mucin 5AC (MUC5AC) in Rabbit Tear Fluid and Conjunctival Goblet Cells

| Treatment Group  | MUC5AC Level in Tear Fluid (15 min post-instillation) | Ratio of PAS-Positive Area in Goblet Cells |
|--|---|--|
| Artificial Tears   | No significant change                                 | No significant change                      |
| 3% Diquafosol  | Significantly increased ( $P \leq 0.01$ )             | Significantly decreased ( $P \leq 0.01$ )  |
| 2% Rebamipide  | No significant change                                 | No significant change                      |
| Data from a comparative study of Diquas and Rebamipide on MUC5AC levels in rabbit tears.<br><a href="#">[19]</a> |   |  |



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